molecular formula C21H13ClFNO2S2 B12901439 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride CAS No. 31242-01-0

4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride

Katalognummer: B12901439
CAS-Nummer: 31242-01-0
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: BOVBXGCHGDBHRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride is a complex organic compound with the molecular formula C21H13ClFNO2S2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of both sulfonyl fluoride and phenylsulfanyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride typically involves multiple steps, starting with the formation of the quinoline core. One common method is the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while coupling reactions can produce various substituted quinolines .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. The quinoline core can intercalate with DNA or interact with other biomolecules, affecting various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-2-phenylquinoline-6-sulfonyl fluoride
  • 4-Chloro-2-(p-tolyl)quinoline-6-sulfonyl fluoride
  • 4-Chloro-2-(m-tolyl)quinoline-6-sulfonyl fluoride

Uniqueness

4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Eigenschaften

CAS-Nummer

31242-01-0

Molekularformel

C21H13ClFNO2S2

Molekulargewicht

429.9 g/mol

IUPAC-Name

4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride

InChI

InChI=1S/C21H13ClFNO2S2/c22-19-13-21(24-20-10-9-17(12-18(19)20)28(23,25)26)14-5-4-8-16(11-14)27-15-6-2-1-3-7-15/h1-13H

InChI-Schlüssel

BOVBXGCHGDBHRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)S(=O)(=O)F)C(=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.